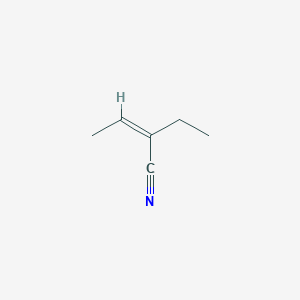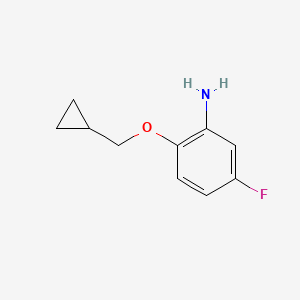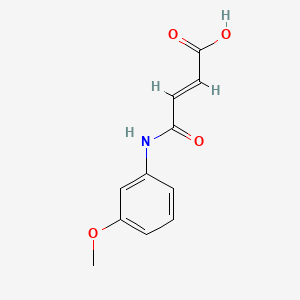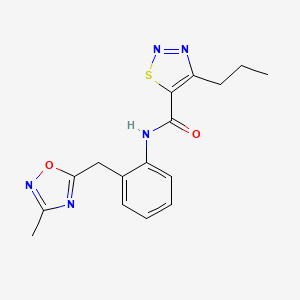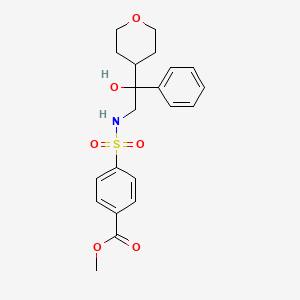![molecular formula C24H27NO4 B2705643 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid CAS No. 2490404-71-0](/img/structure/B2705643.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid is a chemical compound with the CAS Number: 2490404-71-0 . It has a molecular weight of 393.48 . The IUPAC name for this compound is 2-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)azocan-5-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H27NO4/c26-23(27)15-17-7-5-13-25(14-6-8-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Protection of Hydroxy-Groups
The Fmoc group is employed to protect hydroxy-groups in synthesis processes. It can be conveniently removed without affecting other sensitive functional groups, making it invaluable in the synthesis of complex organic molecules, such as oligonucleotides and peptides (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
Fmoc amino acids are foundational in solid-phase peptide synthesis (SPPS), allowing for the synthesis of biologically active peptides and small proteins. The method's flexibility and efficiency have made significant contributions to bioorganic chemistry and therapeutic peptide development (Fields & Noble, 2009).
Synthesis of Hydroxamic Acids
The Fmoc group is used in the synthesis of N-alkylhydroxamic acids, demonstrating its versatility in forming structurally diverse compounds for potential biological applications, including cancer therapy and enzyme inhibition (Mellor & Chan, 1997).
Amide Bond Protection
In peptide synthesis, Fmoc derivatives serve as reversible protecting groups for the amide bond, helping to overcome challenges in synthesizing "difficult sequences" by inhibiting interchain association (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of Neuraminic Acid Analogues
Fmoc-protected sugar amino acids derived from neuraminic acids have been used to efficiently synthesize oligomers, demonstrating the Fmoc group's utility in the synthesis of complex carbohydrates and glycomimetics (Gregar & Gervay-Hague, 2004).
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)15-17-7-5-13-25(14-6-8-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMPFYTLQOIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
![2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2705563.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)
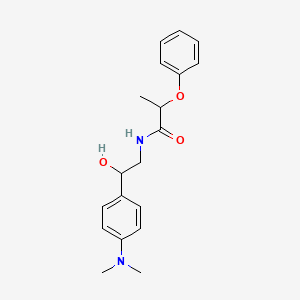

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)


